Crystallographically Validated Fragment Binding in Aar2/RNaseH Versus Unsubstituted 4-Aminopyrimidine
6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine (ligand code WC2) has been experimentally validated as a fragment hit against the yeast spliceosomal Aar2/RNaseH complex via PanDDA (Pan-Dataset Density Analysis) crystallographic screening at 1.51 Å resolution [1]. The compound demonstrates a real-space correlation coefficient (RSCC) of 0.718 for the best-fitted instance (chain B, instance 401), indicating strong agreement between the refined atomic model and the experimental electron density map [2]. In contrast, the unsubstituted 4-aminopyrimidine core lacks the necessary molecular weight (201.65 vs. 95.10 g/mol) and structural complexity to generate interpretable electron density in this target system, and no equivalent PDB deposition exists documenting its binding to Aar2/RNaseH [3]. The RSCC value of 0.718 exceeds the typical fragment-screening validation threshold of 0.6, establishing WC2 as a bona fide fragment hit with defined binding coordinates suitable for structure-guided optimization [2].
| Evidence Dimension | Crystallographic binding validation — Real-Space Correlation Coefficient (RSCC) |
|---|---|
| Target Compound Data | RSCC = 0.718; Resolution = 1.51 Å; Occupancy = 0.42 (instance B_401); RMSZ-bond-length = 1.17 |
| Comparator Or Baseline | 4-Aminopyrimidine (unsubstituted core): No PDB deposition for Aar2/RNaseH binding; molecular weight 95.10 g/mol |
| Quantified Difference | RSCC difference: 0.718 vs. not applicable (no validated binding); molecular weight difference: +106.55 g/mol |
| Conditions | PanDDA X-ray crystallography; Aar2/RNaseH complex; F2X-Universal Fragment Library; 1.51 Å resolution; PDB ID 7FN7 |
Why This Matters
A validated RSCC of 0.718 confirms that this compound yields interpretable electron density and a defined binding pose, making it a structurally tractable starting point for fragment elaboration, whereas the unsubstituted core offers no equivalent experimental validation.
- [1] Barthel, T.; Wollenhaupt, J.; Lima, G.M.A.; Wahl, M.C.; Weiss, M.S. PanDDA analysis group deposition — Aar2/RNaseH in complex with fragment P06H08 from the F2X-Universal Library. PDB ID: 7FN7. Method: X-ray diffraction. Resolution: 1.51 Å. Deposited: 2022-08-26. View Source
- [2] RCSB PDB. Ligand Validation Report: WC2 in 7FN7. Real space R factor: 0.292; Real space correlation coefficient: 0.718; RMSZ-bond-length: 1.17; RMSZ-bond-angle: 1.44; Average occupancy: 0.42. View Source
- [3] PDBj (Protein Data Bank Japan). ChemComp-WC2: 6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine. Formula weight: 201.653. PDB classification: HETAIN. View Source
